N-{2-[(E)-1-cyano-2-(thiophen-2-yl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}propanamide
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Overview
Description
N-{2-[(1E)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}PROPANAMIDE is a complex organic compound that features a thiazole ring, a cyano group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1E)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}PROPANAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Formation of the Thiophene Ring: This step often involves the use of sulfur-containing reagents and cyclization reactions.
Final Coupling: The final step involves coupling the thiazole and thiophene rings with the cyano group and the propanamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Materials Science: It can be used in the development of organic semiconductors and field-effect transistors due to its electron-withdrawing cyano group and conjugated system.
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism by which N-{2-[(1E)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}PROPANAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. The cyano group and the conjugated system can facilitate binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(E)-1,2-bis(3-cyanothiophene-2-yl)ethene: This compound shares the cyano and thiophene features and is used in similar applications.
Indole Derivatives: These compounds also have aromatic rings and are used in pharmaceuticals and materials science.
Properties
Molecular Formula |
C20H17N3OS2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[2-[(E)-1-cyano-2-thiophen-2-ylethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide |
InChI |
InChI=1S/C20H17N3OS2/c1-3-17(24)22-20-18(14-8-6-13(2)7-9-14)23-19(26-20)15(12-21)11-16-5-4-10-25-16/h4-11H,3H2,1-2H3,(H,22,24)/b15-11+ |
InChI Key |
OVFFOUXIZCCIHV-RVDMUPIBSA-N |
Isomeric SMILES |
CCC(=O)NC1=C(N=C(S1)/C(=C/C2=CC=CS2)/C#N)C3=CC=C(C=C3)C |
Canonical SMILES |
CCC(=O)NC1=C(N=C(S1)C(=CC2=CC=CS2)C#N)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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